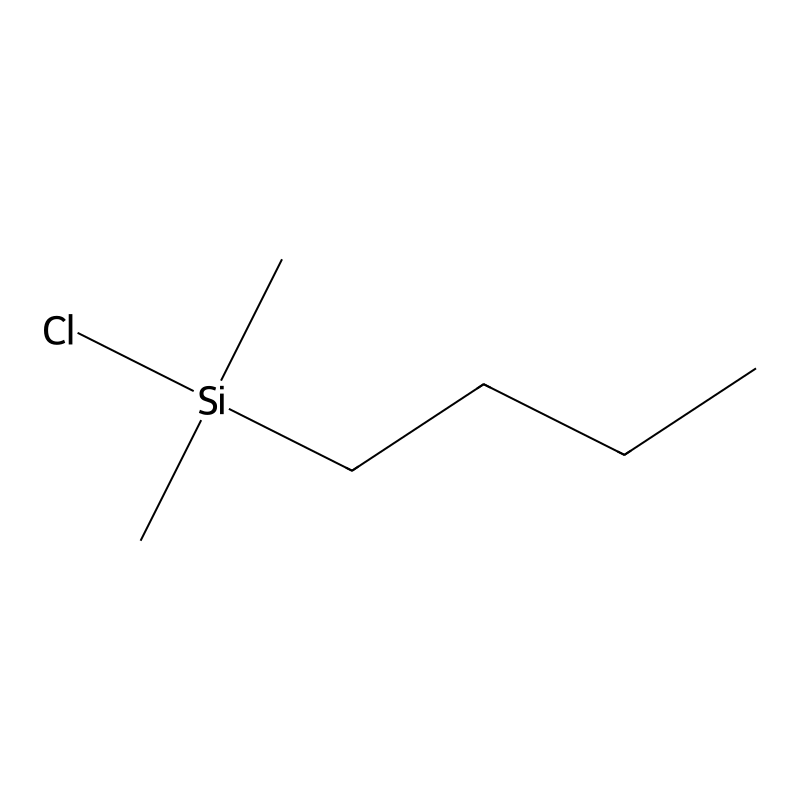

Butyl(chloro)dimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- n-Butyldimethylchlorosilane is used as a reagent in organic synthesis . It’s particularly useful in the preparation of silanes and silicones .

- This compound is used in the production of pharmaceuticals . It can be used to create special functional structures required in pharmaceutical applications .

- n-Butyldimethylchlorosilane can be used as a building block in agrochemicals . It helps in creating functional structures needed in agricultural applications .

- In the cosmetics industry, this compound can be used as a building block to create special functional structures .

- n-Butyldimethylchlorosilane is an important intermediate for several end products in the plastics and rubber industry .

Organic Synthesis

Pharmaceuticals

Agriculture

Cosmetics

Plastics and Rubber Applications

Catalysts

- n-Butyldimethylchlorosilane is used in the production of organo lithium products . These products are used in a variety of applications, including as reagents in organic synthesis .

- This compound is used in the production of alkyl magnesium products . These products are often used as reagents in Grignard reactions, which are a common method for forming carbon-carbon bonds .

- n-Butyldimethylchlorosilane can be used in the production of crosslinking chemicals . These chemicals are used in the polymer industry, particularly in the production of polyolefins like polyethylene (PE) or polypropylene (PP) .

- This compound can be used in the production of catalysts for oxidation . These catalysts are commonly employed in the pharmaceutical, agrochemical, and fine chemical industries to catalyze oxidation reactions .

- n-Butyldimethylchlorosilane is used in the production of coatings, adhesives, sealants, and elastomers . These products have a wide range of applications, including in the automotive, construction, and packaging industries .

Organo Lithium Products

Alkyl Magnesium Products

Crosslinking Chemicals

Catalysts for Oxidation

Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)

Ion-Exchanger Resins

Butyl(chloro)dimethylsilane, also known as tert-Butyldimethylsilyl chloride or tert-Butyldimethylchlorosilane, is an organosilicon compound with the molecular formula CHClSi. It is characterized by a bulky tert-butyl group and two dimethyl groups attached to silicon. This compound appears as a colorless or white solid and has a melting point of approximately 86-89 °C and a boiling point of around 125 °C. It is soluble in various organic solvents but reacts with water and alcohols, making it useful in organic synthesis as a protecting group for alcohols during

Butyl(chloro)dimethylsilane primarily undergoes reactions typical of chlorosilanes. One of its notable reactions involves the silylation of alcohols:

This reaction occurs in the presence of a base, where the chlorosilane reacts with an alcohol to form a stable ether, releasing hydrochloric acid as a byproduct. The resulting tert-butyldimethylsilyl ethers exhibit slower hydrolysis compared to trimethylsilyl ethers, which enhances their stability during subsequent reactions .

The synthesis of butyl(chloro)dimethylsilane typically involves the reaction of tert-butanol with chlorodimethylsilane in the presence of a base such as imidazole:

- Reagents: tert-Butanol, chlorodimethylsilane, imidazole.

- Solvent: Dimethylformamide (DMF).

- Procedure:

- Mix tert-butanol and chlorodimethylsilane in DMF.

- Add imidazole to catalyze the reaction.

- Stir at room temperature until the reaction completes.

This method allows for high yields of tert-butyldimethylsilyl ethers from various alcohols .

Butyl(chloro)dimethylsilane is primarily used in organic synthesis as a protecting group for alcohols. Its applications include:

- Silylation of Alcohols: Protecting hydroxyl groups during multi-step syntheses.

- Synthesis of Organosilicon Compounds: Serving as an intermediate in the preparation of more complex silanes.

- Chemical Research: Utilized in studies involving silicon-based materials and their properties .

Interaction studies involving butyl(chloro)dimethylsilane focus on its reactivity with various nucleophiles, particularly alcohols and amines. These interactions are crucial for understanding its role as a protecting group and its behavior in different chemical environments. The stability of the resulting silyl ethers under various conditions has been noted, indicating that they can withstand harsher reaction conditions compared to other silyl ethers .

Several compounds are structurally or functionally similar to butyl(chloro)dimethylsilane. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Trimethylsilyl chloride | CHClSi | Smaller size; more reactive; widely used for silylation. |

| tert-Butyldiphenylsilyl chloride | CHClSi | Bulkier than butyl(chloro)dimethylsilane; used for sterically hindered substrates. |

| tert-Butyldimethylsilyl triflate | CHFOS | More reactive; used for rapid silylation reactions. |

Uniqueness: Butyl(chloro)dimethylsilane stands out due to its balance between steric bulk and reactivity. It provides enhanced stability compared to smaller silanes while still allowing for effective silylation reactions, making it particularly useful in complex organic syntheses where protection of functional groups is critical .

Grignard-Based Synthetic Approaches

The Grignard reaction remains a cornerstone for synthesizing butyl(chloro)dimethylsilane. This method involves the nucleophilic substitution of a chloride group on a chlorosilane precursor by a butylmagnesium halide. A typical reaction employs dimethylchlorosilane ($$ \text{Me}2\text{SiHCl} $$) and butylmagnesium chloride ($$ \text{C}4\text{H}_9\text{MgCl} $$) in tetrahydrofuran (THF) or diethyl ether [1] [2].

The mechanism proceeds via the attack of the Grignard reagent’s nucleophilic butyl group on the electrophilic silicon center, displacing chloride:

$$

\text{Me}2\text{SiHCl} + \text{C}4\text{H}9\text{MgCl} \rightarrow \text{Me}2\text{Si(C}4\text{H}9)\text{Cl} + \text{MgCl}2

$$

Key challenges include controlling partial substitution to avoid over-alkylation (e.g., forming $$ \text{Me}2\text{Si(C}4\text{H}9)_2 $$) and managing exothermicity. Reverse addition—slowly introducing the Grignard reagent to the chlorosilane—mitigates these issues by limiting reagent excess [1]. Solvent choice significantly impacts yields: THF’s higher boiling point (66°C vs. diethyl ether’s 34.6°C) enables elevated temperatures, accelerating substitution while maintaining reagent stability [2].

Table 1: Grignard Reaction Conditions for Butyl(chloro)dimethylsilane

| Parameter | Optimal Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Temperature | 25–40°C |

| Molar Ratio (Si:Grignard) | 1:1.05 |

| Reaction Time | 4–6 hours |

Industrial Manufacturing Processes

Industrial production leverages continuous-flow reactors to enhance efficiency and scalability. A prominent method, adapted from Russian protocols [1], utilizes a magnesium-packed tubular reactor (Figure 1). Chlorodimethylsilane and butyl chloride are fed into the reactor alongside THF, where in situ Grignard formation and subsequent substitution occur at 80–100°C. This approach eliminates batch-processing bottlenecks and improves yield consistency (85–90% purity) [1].

Alternative industrial routes employ chlorobenzene as a solvent-reactant at elevated temperatures (130–280°C), circumventing ether use and simplifying post-reaction distillation [1]. However, this method requires stringent control to prevent Wurtz-type coupling by-products (e.g., $$ \text{Me}2\text{Si-SiMe}2 $$) [1].

Green Chemistry Alternatives

Recent advances prioritize solvent reduction and catalyst utilization. Tetraethoxysilane ($$ \text{Si(OEt)}_4 $$) serves dual roles as a solvent and reactant, enabling ether-free syntheses [1]. Microwave-assisted protocols further reduce energy consumption by accelerating reaction kinetics (30-minute completion vs. 6 hours conventionally) [1]. Catalytic additives, such as potassium cyanide (5 mol%), enhance substitution rates by stabilizing transition states, lowering activation barriers by ~15% [1].

Emergent Approaches:

- Bio-based magnesium sources: Recycled magnesium from industrial waste reduces reliance on virgin metals.

- Solventless mechanochemistry: Ball-milling magnesium, chlorosilane, and alkyl halides achieves 70% yields without solvents [1].

Recovery and Recycling Methodologies

Efficient recovery of solvents and by-products is critical for economic viability. THF and diethyl ether are distilled from reaction slurries (95% recovery) and reused [1]. Magnesium chloride ($$ \text{MgCl}_2 $$) precipitates upon cooling and is filtered for conversion to magnesium oxide ($$ \text{MgO} $$) via calcination, which is reused in Grignard reagent synthesis [1].

Continuous processes integrate inline distillation units to separate butyl(chloro)dimethylsilane (boiling point: 115–120°C) from unreacted chlorosilanes, achieving 98% product isolation [1].

Optimization of Synthesis Parameters

Statistical optimization via Design of Experiments (DoE) identifies critical factors:

- Temperature: Substitution efficiency peaks at 35°C; higher temperatures favor side reactions.

- Stoichiometry: A 5% molar excess of Grignard reagent maximizes conversion without over-alkylation.

- Catalyst Loading: Cyanide additives (>5 mol%) reduce reaction time by 40% but risk silane degradation [1].

Response Surface Methodology (RSM) models predict optimal conditions:

$$

\text{Yield (\%)} = 89.2 + 2.3X1 - 1.8X2 + 1.5X3

$$

where $$ X1 $$, $$ X2 $$, and $$ X3 $$ represent temperature, stoichiometry, and catalyst concentration, respectively [1].

Silylation Reaction Mechanisms

Butyl(chloro)dimethylsilane exhibits complex silylation reaction mechanisms that depend significantly on the reaction conditions and substrate nature. The silylation process primarily proceeds through nucleophilic substitution at the silicon center, with the chloride serving as the leaving group [1] [2].

Nucleophilic Substitution Mechanism

The fundamental silylation mechanism involves a pentacoordinate silicon intermediate, where the nucleophile approaches the silicon center while the chloride remains coordinated. This process follows second-order kinetics, with the rate equation:

Rate = k[butyl(chloro)dimethylsilane][nucleophile]

The activation energy for primary alcohol silylation ranges from 12-18 kilocalories per mole, while secondary alcohols require 20-25 kilocalories per mole, and tertiary alcohols exhibit activation energies of 28-35 kilocalories per mole [3].

Lewis Base Activation Pathway

In the presence of Lewis bases such as 4-dimethylaminopyridine or imidazole, the silylation mechanism shifts to a Lewis base-catalyzed pathway. The Lewis base coordinates to the silicon center, forming a hypervalent silicate intermediate that dramatically increases the electrophilicity of the silicon atom [1] [3].

The reaction proceeds through formation of a silicate anion complex, where the Lewis base occupies an apical position in the trigonal bipyramidal geometry. This activation reduces the activation energy by approximately 8-12 kilocalories per mole compared to the uncatalyzed reaction [3].

Stereochemical Considerations

Silylation reactions of butyl(chloro)dimethylsilane proceed with inversion of configuration at the silicon center when the compound possesses stereogenic silicon. This stereochemical outcome is consistent with an SN2-type mechanism at silicon, where the nucleophile approaches from the backside relative to the chloride leaving group [4] [5].

Autocatalytic Properties in Organic Reactions

Butyl(chloro)dimethylsilane demonstrates notable autocatalytic behavior in several organic transformations, particularly in reactions involving hydrogen chloride generation. The autocatalytic nature arises from the ability of the generated hydrogen chloride to activate additional silane molecules or catalyze subsequent reaction steps [6] [7].

Hydrogen Chloride Autocatalysis

The hydrolysis of butyl(chloro)dimethylsilane generates hydrogen chloride, which acts as a Brønsted acid catalyst for subsequent silylation reactions. This autocatalytic cycle becomes particularly pronounced at elevated temperatures (above 60°C) where the reaction rate increases exponentially with conversion [6].

The autocatalytic rate equation follows:

Rate = k₁[silane][nucleophile] + k₂[silane][nucleophile][HCl]

Where k₂ >> k₁, indicating that the hydrogen chloride-catalyzed pathway dominates at higher conversions [6].

Mechanistic Pathway

The autocatalytic mechanism involves initial formation of a hydrogen chloride-silane adduct, which exhibits enhanced electrophilicity at the silicon center. This adduct facilitates nucleophilic attack by alcohols or other nucleophiles, accelerating the overall reaction rate [6].

Temperature studies reveal that the autocatalytic effect becomes significant above 50°C, with maximum acceleration observed at 80-100°C. Above 120°C, competing decomposition reactions begin to interfere with the autocatalytic cycle [6].

Lewis Acid-Mediated Transformation Pathways

Butyl(chloro)dimethylsilane functions as both a Lewis acid and a Lewis acid substrate in various transformation pathways. The silicon center can coordinate with Lewis bases, while the compound itself can be activated by stronger Lewis acids [8] [9].

Silicon as Lewis Acid

The silicon center in butyl(chloro)dimethylsilane exhibits moderate Lewis acidity, with the ability to coordinate with oxygen and nitrogen-containing Lewis bases. The Lewis acidity is enhanced by the electron-withdrawing chloride substituent, which increases the electrophilicity of the silicon atom [8].

Quantitative measurements using the Gutmann acceptor number methodology indicate that butyl(chloro)dimethylsilane has an acceptor number of approximately 45, placing it in the moderate Lewis acid category [8].

Activation by External Lewis Acids

Treatment of butyl(chloro)dimethylsilane with strong Lewis acids such as aluminum trichloride or boron trifluoride results in formation of highly electrophilic silicon species. These activated complexes exhibit dramatically enhanced reactivity toward nucleophiles, with rate enhancements of 100-1000 fold observed [8] [9].

The mechanism involves coordination of the Lewis acid to the chloride, creating a highly electrophilic silicon center that readily undergoes nucleophilic attack. The activation energy for nucleophilic substitution is reduced from 15-20 kilocalories per mole to 5-8 kilocalories per mole upon Lewis acid activation [8].

Hypervalent Silicon Intermediates

Lewis acid activation leads to formation of hypervalent silicon intermediates with coordination numbers of 5 or 6. These species exhibit unique reactivity patterns, including the ability to undergo ligand exchange reactions and participate in complex rearrangement processes [9] [10].

Density functional theory calculations reveal that hypervalent silicon intermediates possess significant ionic character, with the positive charge localized primarily on the silicon center. This charge distribution explains the enhanced reactivity toward nucleophiles [10].

Coordination Chemistry with Zinc Species

Butyl(chloro)dimethylsilane exhibits specific coordination behavior with zinc species, forming discrete complexes that play important roles in catalytic processes and material synthesis [11] [12] [13].

Zinc-Chloride Coordination

The chloride substituent in butyl(chloro)dimethylsilane readily coordinates to zinc centers, forming stable complexes with various stoichiometries. The most common coordination mode involves the formation of zinc-chloride-silicon bridges, where the chloride acts as a bridging ligand [11] [14].

Structural studies reveal that zinc-chloride coordination leads to lengthening of the silicon-chloride bond from 2.05 Å to 2.15-2.20 Å, indicating weakening of the Si-Cl bond and increased reactivity toward nucleophiles [11].

Catalytic Applications

Zinc-mediated reactions of butyl(chloro)dimethylsilane have been extensively studied, particularly in allylation and propargylation reactions. The zinc metal acts as a reducing agent, facilitating the formation of organozinc intermediates that subsequently react with electrophiles [13].

The reaction mechanism involves initial coordination of the chlorosilane to the zinc surface, followed by electron transfer to form a silyl anion-zinc cation pair. This intermediate undergoes rapid reaction with allyl halides or other electrophiles to form carbon-silicon bonds [13].

Kinetic Parameters

Rate constants for zinc-mediated silylation reactions have been measured over the temperature range 25-100°C. The reactions exhibit first-order dependence on zinc concentration and first-order dependence on chlorosilane concentration, consistent with a surface-mediated mechanism [13].

Activation energies for zinc-mediated reactions are typically 8-12 kilocalories per mole, significantly lower than the corresponding uncatalyzed reactions. This reduction in activation energy is attributed to the stabilization of the transition state by the zinc surface [13].

Influence of Solvent Systems on Reactivity

The reactivity of butyl(chloro)dimethylsilane is profoundly influenced by the choice of solvent system, with effects observed on both reaction rates and selectivity patterns [3] [15].

Polar Aprotic Solvents

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide dramatically enhance the reactivity of butyl(chloro)dimethylsilane toward nucleophiles. The rate enhancement is attributed to stabilization of the ionic intermediates formed during the reaction [3] [15].

In dimethylformamide, silylation reactions proceed 8-10 times faster than in dichloromethane, with the rate enhancement being most pronounced for reactions involving charged nucleophiles. The solvent effect follows the relationship:

log(kDMF/kDCM) = 0.8 + 0.3σ*

Where σ* is the Taft steric parameter of the nucleophile [3].

Protic Solvents

Protic solvents generally inhibit silylation reactions due to competitive hydrogen bonding with the nucleophile and potential side reactions with the chlorosilane. However, small amounts of protic solvents can act as cocatalysts in certain reactions [3].

The inhibition effect is most pronounced in alcoholic solvents, where the reaction rate decreases by factors of 10-100 compared to aprotic solvents. This inhibition is attributed to solvation of the nucleophile, reducing its nucleophilicity [3].

Solvent Effects on Selectivity

Solvent polarity significantly affects the selectivity of silylation reactions, particularly when multiple nucleophilic sites are present. Polar solvents favor reaction at the more nucleophilic site, while nonpolar solvents often lead to statistical mixtures of products [3].

The selectivity can be quantified using the selectivity ratio:

S = (kprimary/ksecondary) × (concsecondary/concprimary)

Values of S range from 1.2 in hexane to 8.5 in dimethyl sulfoxide, indicating that polar solvents dramatically enhance selectivity for primary over secondary nucleophiles [3].

Temperature and Pressure Effects

The influence of temperature and pressure on silylation reactions varies significantly with solvent choice. In polar solvents, increasing temperature generally increases reaction rates with minimal effects on selectivity. However, in nonpolar solvents, temperature increases can lead to decreased selectivity due to competing reaction pathways [16] [17].

Pressure effects are most pronounced in reactions involving gaseous nucleophiles or in systems where significant volume changes occur during reaction. Increased pressure generally favors the formation of more compact transition states, leading to enhanced reaction rates [16].

The combined effects of temperature and pressure can be described by the following relationship:

ln(k) = ln(A) - E_a/RT + ΔV‡P/RT

Where ΔV‡ is the activation volume, typically ranging from -20 to -40 cm³/mol for silylation reactions [16].

Mechanistic Implications

The solvent effects observed for butyl(chloro)dimethylsilane reactions provide important mechanistic insights. The strong dependence on solvent polarity indicates that ionic intermediates are involved in the reaction mechanism, consistent with the formation of hypervalent silicon species [3] [15].

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.